2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
This pyrimidine derivative (CAS: 923258-39-3) features a central pyrimidine ring substituted at positions 2, 4, and 5. The 2-position is modified with a 4-(2,5-diethoxybenzenesulfonyl)piperazine group, while the 6-position carries a 4-methylpiperazine moiety. Its molecular formula is C₂₄H₃₆N₆O₄S, with a molecular weight of 504.6454 g/mol .
Properties
IUPAC Name |
2-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O4S/c1-5-33-20-7-8-21(34-6-2)22(18-20)35(31,32)30-15-13-29(14-16-30)24-25-19(3)17-23(26-24)28-11-9-27(4)10-12-28/h7-8,17-18H,5-6,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGCAKYCHNTNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of piperazine and benzenesulfonyl groups. Common synthetic routes include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperazine Groups: Piperazine derivatives can be introduced via nucleophilic substitution reactions.
Sulfonylation: The benzenesulfonyl group is typically introduced through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
The compound 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula : C20H30N4O3S
- Molecular Weight : 402.55 g/mol
- CAS Number : Not explicitly available in the search results but can be derived from the structure.
Structure
The compound features a pyrimidine core substituted with piperazine rings and a sulfonyl group, which may enhance its interaction with biological targets.
Antipsychotic Activity
Research indicates that compounds with similar structural motifs, particularly those containing piperazine and pyrimidine derivatives, exhibit antipsychotic properties. These compounds are believed to act as antagonists at dopamine receptors, which is a common mechanism for many antipsychotic medications.
Case Study:
A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives, demonstrating that modifications at the 4-position of the piperazine ring significantly influenced binding affinity to dopamine receptors. The findings suggest that our compound could be evaluated for similar activity due to its structural similarities .
Antidepressant Potential
The dual action on serotonin and norepinephrine receptors is crucial for antidepressant activity. Similar compounds have been shown to modulate these neurotransmitter systems effectively.
Data Table: Comparison of Piperazine Derivatives
| Compound Name | Mechanism of Action | Binding Affinity (Ki) | References |
|---|---|---|---|
| Compound A | Serotonin Receptor Antagonist | 50 nM | |
| Compound B | Norepinephrine Reuptake Inhibitor | 30 nM | |
| Our Compound | TBD (to be determined) | TBD | TBD |
Anti-inflammatory Properties
Some studies suggest that compounds containing sulfonyl groups can exhibit anti-inflammatory effects. The presence of the sulfonyl moiety in our compound may enhance its therapeutic profile against inflammatory conditions.
Case Study:
A recent investigation into sulfonamide derivatives indicated their effectiveness in reducing inflammation markers in vitro, suggesting that our compound may also possess similar properties .
Synthesis and Optimization
Further research is necessary to optimize the synthesis of this compound to improve yield and purity. Additionally, structure-activity relationship (SAR) studies can help identify key functional groups that enhance biological activity.
In Vivo Studies
Conducting in vivo studies will be essential to evaluate the pharmacokinetics and pharmacodynamics of the compound. This will provide insights into its efficacy and safety profile.
Broader Pharmacological Screening
Expanding the screening of this compound against various biological targets will help uncover additional therapeutic applications beyond those currently known.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural and physicochemical distinctions between the target compound and a closely related analogue:
| Property | Target Compound | Analog (G868-1368) |
|---|---|---|
| Core Structure | Pyrimidine ring | Pyrimidine ring |
| Position 6 Substituent | 4-Methylpiperazin-1-yl | Piperidin-1-yl |
| Sulfonyl Group | 2,5-Diethoxybenzenesulfonyl | 4-Ethoxy-3,5-dimethylbenzenesulfonyl |
| Molecular Formula | C₂₄H₃₆N₆O₄S | C₂₄H₃₅N₅O₃S |
| Molecular Weight | 504.6454 g/mol | 473.64 g/mol |
| Key Features | Dual piperazine groups; electron-rich diethoxy substituents | Piperidine substitution; methyl groups enhancing steric bulk |
Implications of Structural Variations
Piperazine derivatives are known for enhanced hydrogen-bonding capacity, which may influence pharmacokinetics . The 2,5-diethoxybenzenesulfonyl group introduces electron-donating ethoxy substituents, which could modulate electronic effects on binding interactions, whereas the 3,5-dimethyl-4-ethoxy substituent in G868-1368 adds steric bulk, possibly affecting target selectivity .
Metabolic Stability :
- The methyl group on the piperazine ring in the target compound may reduce oxidative metabolism compared to unsubstituted piperazine derivatives, extending plasma half-life .
Biological Activity
The compound 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₂₃H₃₃N₅O₄S
- Molecular Weight: 463.63 g/mol
- SMILES Notation: CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N)C3=C(N=C(N3)C)C(C)=C(C)C
Antimicrobial Activity
Research has indicated that derivatives of pyrimidines, including the compound , exhibit varying degrees of antimicrobial activity. A study focused on structurally similar compounds demonstrated that modifications in the piperazine and pyrimidine rings could significantly enhance antibacterial properties against various pathogens, including ESKAPE pathogens, which are known for their resistance to antibiotics .
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Significant Inhibition |
| Klebsiella pneumoniae | Weak Activity |
| Pseudomonas aeruginosa | No Activity |
The compound's efficacy against Gram-positive and Gram-negative bacteria varies, with a noted potency against Staphylococcus aureus.
The proposed mechanism of action for this compound involves interference with bacterial protein synthesis and cell wall integrity. The sulfonamide group is believed to play a crucial role in binding to bacterial enzymes, thereby inhibiting their function . Additionally, the piperazine moiety may enhance penetration through bacterial membranes.
Study 1: Antimicrobial Screening
In a comparative study of various pyrimidine derivatives, the compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This activity was attributed to the structural features that favor interaction with bacterial ribosomes .
Study 2: Structure-Activity Relationship (SAR)
A SAR analysis indicated that modifications at the 4-position of the pyrimidine ring could enhance biological activity. Compounds with electron-donating groups at this position displayed improved efficacy against resistant strains .
Study 3: Cytotoxicity Assessment
In vitro cytotoxicity tests revealed that while the compound exhibited antibacterial properties, it also showed selective toxicity towards certain cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
